molecular formula C19H19ClN2 B122534 8-Dechloro-9-chloro Desloratadine CAS No. 117811-13-9

8-Dechloro-9-chloro Desloratadine

Cat. No.: B122534
CAS No.: 117811-13-9
M. Wt: 310.8 g/mol
InChI Key: XGJJLWDKUCVCNM-UHFFFAOYSA-N
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Description

8-Dechloro-9-chloro Desloratadine is a chemical compound known for its role as an impurity of Desloratadine, which is an active metabolite of Loratadine. Desloratadine is widely used as an antihistamine for the treatment of allergies. The molecular formula of this compound is C₁₉H₁₉ClN₂, and it has a molecular weight of 310.82 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-9-chloro Desloratadine typically involves the dechlorination of Desloratadine. One common method includes the reaction of Loratadine with neat alcohol in the presence of an inorganic base, followed by the addition of excess water to isolate Desloratadine in crystalline form . Another method involves the dealkylation of azatadine using cyanogen bromide followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, high purity, and minimal residual solvents. The use of cleanroom environments and adherence to cGMP (current Good Manufacturing Practice) standards are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Dechloro-9-chloro Desloratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogenated derivatives and other related compounds, which can be further utilized in different chemical processes .

Mechanism of Action

The mechanism of action of 8-Dechloro-9-chloro Desloratadine is similar to that of Desloratadine. It functions as a selective H1-receptor antagonist, blocking the action of histamine at the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This leads to the temporary relief of allergy symptoms such as nasal congestion and watery eyes .

Comparison with Similar Compounds

Uniqueness: 8-Dechloro-9-chloro Desloratadine is unique due to its specific structural modifications, which make it an important impurity marker and reference standard in the synthesis and analysis of Desloratadine. Its distinct chemical properties and reactions also contribute to its significance in scientific research and industrial applications .

Properties

IUPAC Name

14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJJLWDKUCVCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437290
Record name 8-Dechloro-9-chloro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-13-9
Record name 8-Dechloro-9-chloro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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